molecular formula C13H13N3O3 B1384251 (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 303994-87-8

(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B1384251
CAS No.: 303994-87-8
M. Wt: 259.26 g/mol
InChI Key: KUZXLGYQMKTNRI-YRNVUSSQSA-N
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Description

(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are known for their unique balance of stability and reactivity, making them valuable substrates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

  • Formation of the Enamide Backbone: : The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. For instance, the reaction between 4-methoxybenzaldehyde and cyanoacetamide under basic conditions can yield the desired enamide intermediate.

  • Introduction of the Methoxyimino Group: : The methoxyimino group can be introduced via an oximation reaction. This involves reacting the intermediate with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

  • Final Cyclization and Purification: : The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group, yielding different amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium acetate, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays, helping to elucidate the mechanisms of enzyme action.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. For instance, the cyano group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The methoxyimino group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-2-cyano-N-[(1E)-(ethoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxyimino and methoxyphenyl groups. These groups confer specific chemical properties, such as enhanced stability and reactivity, making it particularly useful in synthetic applications. Additionally, the methoxy groups can influence the compound’s solubility and bioavailability, which are critical factors in its potential therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-12-5-3-10(4-6-12)7-11(8-14)13(17)15-9-16-19-2/h3-7,9H,1-2H3,(H,15,16,17)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZXLGYQMKTNRI-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide
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(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

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